molecular formula C4HClF3NS B2792704 2-Chloro-4-(trifluoromethyl)-1,3-thiazole CAS No. 228119-52-6

2-Chloro-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B2792704
CAS No.: 228119-52-6
M. Wt: 187.56
InChI Key: NAGITCQJDYYKJJ-UHFFFAOYSA-N
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Description

Historical Trajectories and Contemporary Significance of Thiazole (B1198619) Chemistry

The field of thiazole chemistry dates back to the late 19th century, with pioneering work by scientists Hofmann and Hantzsch laying the groundwork for its development. rsc.orgnih.gov Thiazole, or 1,3-thiazole, is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. nih.gov This ring system is aromatic, a property that contributes to its stability and unique reactivity. chemsynthesis.com

Historically, the importance of the thiazole ring was first recognized in natural products, most notably as a component of thiamine (B1217682) (Vitamin B1). rsc.org Over the decades, its significance has expanded dramatically. Thiazole and its derivatives are now integral to numerous fields, particularly medicinal chemistry and materials science. rsc.orgchemsynthesis.com The thiazole scaffold is present in a wide array of pharmacologically active compounds. nih.gov

The versatility of the thiazole nucleus is demonstrated by its inclusion in a variety of synthetic drugs, including antimicrobials like sulfathiazole, the antiretroviral agent ritonavir, and anti-inflammatory drugs such as meloxicam. rsc.orgnih.govfrontiersin.org Furthermore, thiazole derivatives have been investigated for their potential anticancer and antifungal properties. chemsynthesis.comfluorochem.co.uk The sustained interest in thiazole chemistry stems from the ring's ability to serve as a core structure for developing novel therapeutic agents and functional materials. chemsynthesis.com

Contextualizing Fluorinated Heterocycles in Modern Chemical Synthesis and Design

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are fundamental platforms in drug design, present in approximately 85% of all bioactive compounds. uzh.ch In the latter half of the 20th century, the introduction of fluorine atoms into these molecules marked a pivotal advancement in medicinal chemistry. uzh.ch Today, fluorinated heterocycles are a key component in the development of modern pharmaceuticals, with estimates suggesting that over 20% of all drugs on the market contain fluorine. uzh.chuni.lu

The strategic incorporation of fluorine or fluorine-containing groups, such as trifluoromethyl (-CF3), into a heterocyclic scaffold dramatically alters a molecule's physicochemical and biological properties. nih.gov Key advantages of fluorination include:

Modulated Lipophilicity : Fluorine substitution can alter a compound's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor in improving membrane permeability and bioavailability. uzh.chnih.gov

Increased Potency and Binding Affinity : The high electronegativity of fluorine can modify the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets. nih.gov

Minimal Steric Hindrance : Despite its high electronegativity, fluorine has a small atomic radius, allowing it to be incorporated into molecules with minimal steric disruption. uzh.chossila.com

These unique properties make fluorinated heterocycles, like 2-Chloro-4-(trifluoromethyl)-1,3-thiazole, highly desirable building blocks for designing more effective and stable therapeutic and agrochemical agents. nih.govossila.com

Strategic Positioning of the this compound Moiety in Multi-Functional Molecular Architectures

This compound is a prime example of a molecular building block designed for strategic use in constructing complex, high-value molecules. fluorochem.co.uk Its utility stems from the specific arrangement of its functional components: the thiazole ring, the 2-chloro substituent, and the 4-trifluoromethyl group. Each part plays a distinct role, making the compound a versatile intermediate in multi-step synthesis.

The strategic importance of this moiety can be broken down as follows:

The Thiazole Core : Provides a stable, aromatic scaffold that is a known pharmacophore, meaning it is a molecular feature recognized at a receptor site and responsible for a drug's biological activity. Its presence is a common feature in many biologically active agents. nih.gov

The 4-Trifluoromethyl Group : This group imparts the benefits of fluorination, enhancing metabolic stability and modulating the electronic character of the ring system. nih.gov In agrochemical research, the trifluoromethyl group is often incorporated into fungicides to improve their potency and effectiveness. frontiersin.org

The 2-Chloro Substituent : The chlorine atom at the C2 position of the thiazole ring is a key reactive site. It can be readily displaced through nucleophilic substitution reactions, allowing for the attachment of various other functional groups and the elaboration of the molecular structure. This makes it an essential handle for chemists to build larger and more complex molecular architectures.

This trifunctional arrangement makes this compound a valuable precursor, particularly in the synthesis of novel agrochemicals. researchgate.net Research into related structures shows that thiazole derivatives containing trifluoromethyl groups are often explored as candidates for potent fungicides. frontiersin.orgresearchgate.net The compound serves as a starting point for creating libraries of new molecules to be tested for specific biological activities, positioning it as a critical tool in the discovery pipeline for new agrochemical and pharmaceutical products.

Compound Properties

Below is a data table summarizing the known properties of this compound.

PropertyValue
Molecular Formula C₄HClF₃NS
Molecular Weight 203.56 g/mol
CAS Number 136088-78-3
Canonical SMILES C1=C(SC(=N1)Cl)C(F)(F)F
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGITCQJDYYKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228119-52-6
Record name 2-chloro-4-(trifluoromethyl)-1,3-thiazole
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Synthetic Methodologies for 2 Chloro 4 Trifluoromethyl 1,3 Thiazole and Its Derivatives

Foundational Approaches to 1,3-Thiazole Ring Construction

The formation of the 1,3-thiazole ring is the cornerstone of synthesizing the target molecule. This is typically achieved through cyclization or cycloaddition reactions that bring together the necessary carbon, nitrogen, and sulfur atoms into the five-membered heterocyclic system.

The most prominent and widely utilized method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis. nih.govgoogle.com This approach involves the cyclization reaction between an α-halocarbonyl compound and a thioamide. nih.gov For the synthesis of 4-(trifluoromethyl)thiazole derivatives, this method is adapted by using precursors that already contain the trifluoromethyl group.

A common strategy involves the reaction of a halogenated derivative of a trifluoromethyl-β-ketoester with a thioamide. google.compatsnap.comgoogle.com For instance, ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate (ethyl 2-chlorotrifluoroacetoacetate) serves as a key trifluoromethylated and halogenated precursor. patsnap.comgoogle.com This compound can be reacted with thioacetamide (B46855) in a suitable solvent to yield the corresponding 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate ester, which is a close derivative of the target structure. google.compatsnap.com The reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the thioamide sulfur on the carbonyl-adjacent carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Table 1: Hantzsch-type Synthesis of 4-(Trifluoromethyl)thiazole Derivatives

α-Halocarbonyl Precursor Thio-Component Solvent Product Reference
Ethyl 2-chlorotrifluoroacetoacetate Thioacetamide Acetic Acid 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid google.com
Ethyl 2-chlorotrifluoroacetoacetate Thioacetamide Acetonitrile 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate patsnap.com

[3+2] Cycloaddition reactions represent a powerful and convergent strategy for constructing five-membered heterocycles, including thiazoles. These methods involve the reaction of a three-atom component with a two-atom component. In the context of trifluoromethylated thiazoles, these protocols often utilize a trifluoromethyl-containing building block.

One such approach describes the synthesis of 2-trifluoromethyl thiazoles via the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with a source of trifluoroacetonitrile (B1584977) (CF3CN). rsc.orgresearchgate.netrsc.org The trifluoroacetonitrile can be generated in situ from precursors like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. rsc.orgresearchgate.netrsc.org This method is efficient and proceeds under base- and catalyst-free conditions to afford 2-trifluoromethyl-4,5-disubstituted thiazoles with good regioselectivity. rsc.org

Another strategy involves an N-trifluoromethylation/cyclization sequence. nih.gov This approach is based on the N-trifluoromethylation of nitriles, followed by a [3+2] cyclization between the resulting N-CF3 nitrilium derivatives and various 1,3-dipoles to construct a range of N-trifluoromethyl azoles. nih.gov While not directly forming C-trifluoromethyl thiazoles, this methodology highlights the utility of [3+2] cycloadditions in incorporating trifluoromethyl groups into heterocyclic systems.

Selective Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is crucial for modulating the electronic and physiological properties of molecules. Its incorporation into a heterocyclic ring can be achieved either by starting with a CF3-containing building block, as seen in the Hantzsch synthesis, or by direct trifluoromethylation of a pre-formed ring system.

A variety of reagents have been developed for the introduction of the CF3 group. These can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents.

Hypervalent Iodine Reagents : Togni's reagents are electrophilic trifluoromethylating agents that are widely used due to their stability and reactivity. nih.gov They can transfer a CF3 group to a variety of nucleophiles. Another hypervalent iodine reagent has been used for the synthesis of 3-trifluoromethylpyrazoles through a trifluoromethylation/cyclization cascade of α,β-alkynic hydrazones under metal-free conditions. nih.gov

Sulfonium Salts : Umemoto's reagents, which are S-(trifluoromethyl)diarylsulfonium salts, are another class of powerful electrophilic trifluoromethylating agents. beilstein-journals.org They are effective for the trifluoromethylation of a wide range of substrates.

Sodium Trifluoromethanesulfinate (CF3SO2Na) : Often referred to as the Langlois reagent, CF3SO2Na can serve as a source of the trifluoromethyl radical (•CF3) in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), often with a copper catalyst. beilstein-journals.org This method is effective for the trifluoromethylation of heteroaromatics. beilstein-journals.org

Table 2: Selected Reagents for Trifluoromethylation

Reagent Class Example Reagent Type Typical Conditions Reference
Hypervalent Iodine Togni's Reagent Electrophilic Metal-free or with catalyst nih.gov
Sulfonium Salts Umemoto's Reagent Electrophilic Mild conditions beilstein-journals.org

Achieving regioselectivity—the selective reaction at a particular position on a molecule—is a significant challenge in the direct trifluoromethylation of heteroaromatic systems like thiazole. The inherent electronic properties of the ring dictate its reactivity, but various strategies have been developed to control the position of C-H functionalization. nih.gov

One approach involves activating the heteroaromatic compound towards either electrophilic or nucleophilic attack to direct the incoming trifluoromethyl group to a specific carbon atom. nih.gov For instance, the electronic nature of the thiazole ring can be modulated by substituents already present on the ring, guiding the trifluoromethylation to a desired position. Another powerful strategy is directed C-H functionalization, where a directing group on the substrate coordinates to a metal catalyst, delivering the trifluoromethylating reagent to a specific, often ortho, position. A mild and efficient tandem C–H iodination and trifluoromethylthiolation of 2-arylbenzo[d]thiazoles has been developed using AgSCF3, where the benzo[d]thiazole unit directs the functionalization. rsc.org

Methodologies for Chlorine Atom Incorporation

The final structural feature of the target molecule is the chlorine atom at the 2-position of the thiazole ring. The introduction of this halogen can be accomplished at different stages of the synthesis, either by using chlorinated starting materials or by chlorinating the thiazole ring after its formation.

A common method for producing chlorinated thiazoles involves the reaction of allyl isothiocyanate or its derivatives with a chlorinating agent. google.comgoogleapis.com For example, 2-chloro-5-chloromethyl-1,3-thiazole can be prepared by reacting allyl isothiocyanate with a chlorinating agent in an inert solvent, followed by the addition of an oxidizing agent. google.com Another patented process describes the reaction of 1-isothiocyanato-2-chloro-2-propene with a chlorinating agent in an organic solvent to achieve the desired product. unifiedpatents.com

Direct chlorination of a pre-formed thiazole ring is also a viable strategy. Thiazole derivatives can be reacted with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature conditions to introduce a chlorine atom onto the ring. evitachem.com The position of chlorination is governed by the electronic properties of the thiazole ring and any existing substituents.

Halogenation Reagents and Reaction Optimizations

The key transformation for synthesizing 2-chloro-4-(trifluoromethyl)-1,3-thiazole is the Sandmeyer reaction, which converts a 2-amino group into the target 2-chloro group. This process involves two main steps: diazotization of the precursor 2-amino-4-(trifluoromethyl)-1,3-thiazole, followed by a copper(I) chloride-catalyzed displacement of the diazonium group.

Diazotization: The initial step involves treating the 2-aminothiazole (B372263) derivative with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl). This reaction is highly sensitive to temperature and is strictly maintained at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt intermediate.

Chloro-de-diazoniation: The subsequent displacement of the diazonium group (–N₂⁺) with a chloride ion is facilitated by a copper(I) catalyst, most commonly copper(I) chloride (CuCl). mdpi.com This is the classic Sandmeyer reaction, a radical-nucleophilic aromatic substitution. wikipedia.org Optimization of this step focuses on the purity of the CuCl catalyst, reaction temperature, and managing the evolution of nitrogen gas.

The table below summarizes the key reagents and their roles in this halogenation strategy.

Table 1: Reagents for Sandmeyer Chlorination

Reagent Formula Role in Synthesis Typical Conditions
2-Amino-4-(trifluoromethyl)-1,3-thiazole C₄H₃F₃N₂S Starting Material Precursor for diazotization
Sodium Nitrite NaNO₂ Diazotizing Agent Aqueous solution, added slowly
Hydrochloric Acid HCl Acid Catalyst & Chloride Source Concentrated, maintains low pH
Copper(I) Chloride CuCl Catalyst for Substitution Used in stoichiometric or catalytic amounts

Directed Halogenation within the Thiazole Nucleus

The electronic landscape of the thiazole ring makes direct electrophilic chlorination at the C2 position challenging. The C2 carbon is electron-deficient, making it resistant to attack by electrophiles and more susceptible to nucleophilic attack or deprotonation. pharmaguideline.comchemicalbook.com Conversely, the C5 position is the most π-electron rich and is the primary site for electrophilic aromatic substitution. chemicalbook.comwikipedia.org The presence of the strongly electron-withdrawing trifluoromethyl group at the C4 position further deactivates the ring towards electrophilic attack.

To overcome this inherent regioselectivity, a directed approach is essential. The synthesis via the 2-amino-4-(trifluoromethyl)-1,3-thiazole intermediate is a powerful strategy to precisely install the chlorine atom at the desired C2 position. The amino group acts as a "directing group" that, upon conversion to a diazonium salt, can be cleanly substituted. This multi-step sequence provides a reliable and high-yielding pathway that circumvents the unfavorable electronics of a direct halogenation approach.

Synthesis of Advanced Intermediates for this compound

Precursors to the Thiazole Ring Scaffold

The primary precursor for this synthesis is 2-amino-4-(trifluoromethyl)-1,3-thiazole. The construction of this intermediate is commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.

For the synthesis of 2-amino-4-(trifluoromethyl)-1,3-thiazole, the reaction typically involves the condensation of a trifluoromethylated α-halocarbonyl synthon with thiourea (B124793). A Lewis acid-catalyzed reaction between trifluoroacetyldiazomethane and thiourea has been shown to yield 2-amino-4-(trifluoromethyl)-1,3-thiazole effectively. udayton.edu Another common approach involves the reaction of ethyl trifluoroacetoacetate, which is first halogenated at the α-position and then cyclized with thioacetamide or thiourea.

The table below outlines the common precursors for building the 4-(trifluoromethyl)-1,3-thiazole (B20317) ring.

Table 2: Precursors for the Thiazole Ring Scaffold

Precursor Class Example Compound Role in Ring Formation
Trifluoromethylated β-Dicarbonyl Ethyl trifluoroacetoacetate Provides the C4-C5 fragment and the CF₃ group
Thioamide Source Thiourea Provides the N-C-S fragment (N3-C2-S1)
Trifluoromethylated α-Diazo Ketone Trifluoroacetyldiazomethane Provides the C4-C5 fragment and the CF₃ group

Functionalized Halogenated and Trifluoromethylated Synthons

The synthesis relies on readily available building blocks, or synthons, that contain the necessary trifluoromethyl and halogen functionalities. These synthons are versatile reagents used in the construction of a wide range of fluorinated heterocycles.

Trifluoromethylated Synthons: Ethyl trifluoroacetoacetate is a pivotal trifluoromethylated synthon. Its methylene (B1212753) group is activated by two adjacent carbonyl groups, allowing for easy halogenation to form an α-haloketone intermediate required for the Hantzsch synthesis. Other advanced synthons include trifluoroacetimidoyl chlorides, which are used in the construction of various trifluoromethyl-substituted heterocycles. frontiersin.org

Halogenated Synthons: In the context of the Hantzsch synthesis, the halogenated synthon is often generated in situ from a precursor like ethyl trifluoroacetoacetate by reacting it with a halogenating agent such as sulfuryl chloride or N-chlorosuccinimide.

Process Optimization and Scalability Considerations in this compound Synthesis

For the synthesis of this compound to be viable on an industrial scale, process optimization is crucial to ensure safety, cost-effectiveness, and high yield. The transition from laboratory-scale synthesis to large-scale production involves several key considerations.

Reaction Conditions: The diazotization step of the Sandmeyer reaction requires strict temperature control, as diazonium salts can be explosive if allowed to warm or isolate in a dry state. Industrial processes would utilize jacketed reactors with efficient cooling systems to maintain the required low temperature (0–5 °C). The addition of reagents like sodium nitrite would be carefully controlled to manage the exothermic nature of the reaction.

Scalability: The Sandmeyer reaction is a well-established and scalable industrial process. However, challenges include managing the evolution of nitrogen gas and handling large quantities of copper salts. Modern flow chemistry reactors offer a potential solution, providing enhanced heat transfer, improved safety for handling unstable intermediates like diazonium salts, and the potential for continuous production. The scalability of multi-component reactions to produce related trifluoromethyl-substituted heterocycles has been demonstrated on the multi-gram scale, indicating the feasibility of scaling up the synthesis of the necessary intermediates. frontiersin.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Trifluoromethyl 1,3 Thiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Chloro-4-(trifluoromethyl)-1,3-thiazole. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the thiazole (B1198619) ring.

The reactivity of the thiazole ring in SNAr reactions is significantly enhanced by its substituents. The pyridine-like nitrogen atom at position 3 and the trifluoromethyl group at position 4 strongly withdraw electron density from the ring, particularly from the C2 position. This "aza-activation," compounded by the inductive effect of the CF3 group, makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack. sciepub.comacs.orgrsc.org

In the thiazole ring, the C2 position is inherently the most electron-deficient and, therefore, the most activated towards nucleophilic attack. pharmaguideline.comchemicalbook.com Kinetic studies on various substituted 2-chlorothiazoles have confirmed that the C2-halogen is significantly more labile than halogens at the C4 or C5 positions. sciepub.comacs.org The presence of the 4-(trifluoromethyl) group on the target molecule further amplifies this inherent reactivity. The trifluoromethyl group exerts a powerful electron-withdrawing effect through both induction (σ-effect) and resonance (π-effect), which stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. This stabilization lowers the activation energy of the reaction, leading to a faster substitution rate compared to unsubstituted or electron-donor-substituted 2-chlorothiazoles. rsc.org The chlorine atom at the C2 position serves as an effective leaving group, facilitating the completion of the substitution reaction.

The high reactivity of the C2-chloro group in this compound makes it a versatile precursor for the synthesis of a wide range of 2-substituted thiazole derivatives. Various nucleophiles can be employed to displace the chloride, allowing for the introduction of diverse functional groups that are crucial for building more complex molecules, particularly in the fields of medicinal and agricultural chemistry.

Common classes of nucleophiles that readily participate in these SNAr reactions include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to synthesize 2-alkoxy and 2-aryloxy-4-(trifluoromethyl)-1,3-thiazoles. acs.org

S-Nucleophiles: Thiolates (e.g., sodium benzenethiolate) react efficiently to form 2-thioether derivatives. rsc.org

N-Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can be used to introduce amino functionalities, yielding 2-amino-4-(trifluoromethyl)-1,3-thiazole derivatives. mdpi.comnih.gov

The table below summarizes the SNAr reactions with representative nucleophiles.

NucleophileReagent ExampleProduct Class
AlkoxideSodium Methoxide (NaOMe)2-Alkoxy-4-(trifluoromethyl)-1,3-thiazole
ThiolateSodium Thiophenoxide (NaSPh)2-(Arylthio)-4-(trifluoromethyl)-1,3-thiazole
AminePiperidine2-(Piperidin-1-yl)-4-(trifluoromethyl)-1,3-thiazole
AzideSodium Azide (NaN₃)2-Azido-4-(trifluoromethyl)-1,3-thiazole

Electrophilic Substitution and Functionalization of the Thiazole Ring

In contrast to its high reactivity towards nucleophiles, this compound is highly deactivated towards electrophilic aromatic substitution. In a typical thiazole ring, the C5 position is the most electron-rich and the preferred site for electrophilic attack. pharmaguideline.comchemicalbook.comwikipedia.org However, the cumulative electron-withdrawing effects of the C2-chloro and C4-trifluoromethyl groups severely reduce the electron density of the entire ring system. This deactivation makes standard electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, extremely difficult to achieve. The electrophile is repelled by the electron-poor nature of the ring, leading to very low or no reactivity under normal conditions. While some highly electron-deficient heterocyclic systems can undergo electrophilic substitution under forcing conditions or with specialized reagents, such transformations are not commonly reported for this specific substrate. researchgate.net

Oxidative Transformations of this compound and its Related Structures

The thiazole ring contains two heteroatoms, nitrogen and sulfur, that are susceptible to oxidation. The oxidation of this compound can potentially occur at either of these sites.

N-Oxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or other oxidizing agents like hydrogen peroxide can lead to the formation of the corresponding this compound N-oxide. wikipedia.orgglobalresearchonline.net The lone pair of electrons on the pyridine-like nitrogen atom attacks the oxidant. The resulting N-oxides are stable, aromatic compounds with altered electronic properties that can be useful in further synthetic transformations. wikipedia.org

S-Oxidation: Oxidation at the sulfur atom is also possible, which would lead to the formation of a non-aromatic thiazole S-oxide or S,S-dioxide. thieme-connect.de However, N-oxidation is generally favored over S-oxidation in thiazole systems. wikipedia.org The specific outcome can depend on the oxidant used and the reaction conditions.

Reductive Pathways of this compound

The primary reductive pathway available to this compound is the cleavage of the carbon-chlorine bond.

Reductive Dehalogenation: The C2-chloro group can be removed and replaced with a hydrogen atom through reductive dehalogenation. epa.govwikipedia.org This transformation is commonly achieved via catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source (e.g., H₂ gas). organic-chemistry.org This reaction effectively converts the starting material into 4-(trifluoromethyl)-1,3-thiazole (B20317). This method is generally clean and efficient, and the selectivity for C-Cl bond cleavage over the reduction of the thiazole ring or the trifluoromethyl group is typically high. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp²)-Cl bond at the 2-position of the thiazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide variety of aryl, alkyl, alkynyl, and amino groups. Palladium-based catalysts are most commonly employed for these transformations.

Key cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond.

Stille Coupling: The coupling of the chloro-thiazole with an organotin compound, catalyzed by palladium. harvard.edulibretexts.org This reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: The palladium- and copper-cocatalyzed reaction with a terminal alkyne to synthesize 2-alkynyl-thiazole derivatives. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond-forming reaction that couples the chloro-thiazole with a primary or secondary amine. wikipedia.orgrsc.org

The table below provides a summary of potential cross-coupling reactions for functionalizing the C2 position.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Class
Suzuki CouplingArylboronic AcidPd(PPh₃)₄ + Base (e.g., Na₂CO₃)2-Aryl-4-(trifluoromethyl)-1,3-thiazole
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄2-Substituted-4-(trifluoromethyl)-1,3-thiazole
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ + CuI + Base2-Alkynyl-4-(trifluoromethyl)-1,3-thiazole
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃ + Ligand + Base2-Amino-4-(trifluoromethyl)-1,3-thiazole

Palladium-Mediated Coupling Strategies

The chlorine atom at the C2 position of the thiazole ring is activated towards oxidative addition to palladium(0) complexes, making this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group enhances the electrophilicity of the C2 carbon, facilitating the initial step of the catalytic cycle.

Several key palladium-catalyzed coupling reactions can be effectively applied to this substrate:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the thiazole with an organoboron reagent (e.g., boronic acids or esters) to form a C-C bond. It is widely used to introduce aryl or vinyl substituents at the 2-position.

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the thiazole with a primary or secondary amine. This is a crucial transformation for synthesizing derivatives with potential pharmaceutical applications.

Sonogashira Coupling: This reaction couples the thiazole with a terminal alkyne to create a C-C triple bond, yielding 2-alkynylthiazole derivatives.

Heck Coupling: In this reaction, the thiazole is coupled with an alkene to introduce a vinyl group at the 2-position.

Stille Coupling: This involves the reaction with an organotin compound, providing another robust method for C-C bond formation.

Cyanation: The introduction of a nitrile group can be achieved by coupling with a cyanide source, such as zinc cyanide or potassium cyanide.

The efficiency of these transformations is often high, benefiting from the mild reaction conditions and the tolerance of a wide array of functional groups. mit.edu The choice of ligand for the palladium catalyst is critical and can significantly influence reaction yield and scope. mdpi.comresearchgate.net

Table 1: Overview of Palladium-Mediated Coupling Reactions

Coupling Reaction Reagent Catalyst/Ligand System (Typical) Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(OAc)₂ / SPhos 2-Aryl/Vinyl-thiazole
Buchwald-Hartwig R¹R²NH Pd₂(dba)₃ / XPhos 2-Amino-thiazole
Sonogashira R-C≡CH PdCl₂(PPh₃)₂ / CuI 2-Alkynyl-thiazole
Stille R-Sn(Bu)₃ Pd(PPh₃)₄ 2-Aryl/Vinyl-thiazole
Cyanation Zn(CN)₂ Pd(PPh₃)₄ 2-Cyano-thiazole

Exploration of Alternative Metal Catalysis

While palladium is a dominant catalyst in cross-coupling chemistry, research into more sustainable and economical alternatives has grown. beilstein-journals.org For this compound, catalysis by other transition metals, particularly copper and nickel, presents viable synthetic routes.

Copper Catalysis: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical alternative for forming C-N, C-O, and C-S bonds. nih.gov The reaction of this compound with nucleophiles like amines, alcohols, or thiols can be promoted by copper(I) salts (e.g., CuI) often in the presence of a ligand such as 1,10-phenanthroline. beilstein-journals.org These reactions sometimes require higher temperatures than their palladium-catalyzed counterparts but offer a cost-effective alternative. Copper(II) triflate (Cu(OTf)₂) has also emerged as a versatile catalyst for various multicomponent reactions and cycloadditions, which could be applied to derivatives of the title compound. beilstein-journals.org

Nickel Catalysis: Nickel catalysts are increasingly used as a lower-cost substitute for palladium in a range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig type transformations. mdpi.com Nickel catalysts can be particularly effective for activating C-Cl bonds, which are often less reactive than the corresponding C-Br or C-I bonds.

Table 2: Alternative Metal-Catalyzed Coupling Strategies

Metal Reaction Type Reagent Catalyst System (Typical) Product Type
Copper Ullmann Amination R¹R²NH CuI / L-Proline 2-Amino-thiazole
Copper Ullmann Ether Synthesis R-OH CuI / Phenanthroline 2-Alkoxy/Aryloxy-thiazole
Nickel Suzuki-Miyaura R-B(OH)₂ NiCl₂(dppp) 2-Aryl/Vinyl-thiazole

Strategic Derivatization and Functionalization of this compound

Further modification of the this compound scaffold is essential for creating diverse molecular libraries for various applications. nih.gov Functionalization can be targeted at the thiazole heterocycle itself or at its substituents.

With the C2 and C4 positions substituted, the remaining site for direct functionalization on the thiazole ring is the C5 position. C-H functionalization at this position represents a highly atom-economical approach to introduce new substituents. Palladium-catalyzed direct arylation, for instance, can forge a C-C bond between the C5 position and an aryl halide, avoiding the need for pre-functionalization of the thiazole ring. researchgate.net The electron-deficient nature of the ring system facilitates such transformations.

The trifluoromethyl group is known for its high chemical stability and is generally inert to most reaction conditions used for modifying other parts of the molecule. This robustness is a key reason for its incorporation into pharmaceuticals, as it can block metabolic pathways. Transformations of the -CF3 group itself are challenging and typically require harsh conditions not commonly employed in fine chemical synthesis. Therefore, it primarily serves as a static, electron-withdrawing, and lipophilic modulator of the molecule's properties.

While the parent molecule lacks peripheral substituents, derivatives synthesized via the methods described in section 3.5 can undergo a wide range of chemical transformations. For example, if a carbonyl chloride is present at the C5 position, as in this compound-5-carbonyl chloride, it can readily react with nucleophiles. chemsynthesis.com

Ester Functionalities: An ester group, perhaps introduced at the C5 position, could be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide via aminolysis.

Amino Functionalities: An amino group at the C2 position (introduced via Buchwald-Hartwig amination) can be acylated, alkylated, or used as a handle for further heterocyclic ring formation.

Elucidation of Reaction Mechanisms (e.g., SNAr, radical pathways)

The reactivity of this compound is predominantly governed by polar, two-electron pathways, with the Nucleophilic Aromatic Substitution (SNAr) mechanism being particularly significant.

The SNAr mechanism is a stepwise process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. researchgate.net The C2 position of the thiazole is highly susceptible to nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen, the ring sulfur, and the C4-trifluoromethyl group.

The mechanism proceeds in two steps:

Addition Step: A nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. researchgate.netresearchgate.net

Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The high reactivity of the substrate allows for SNAr reactions with a wide range of nucleophiles, including alkoxides, thiolates, and amines, often under mild conditions. sciepub.comnih.gov Studies on analogous systems show that such substitutions can proceed readily, sometimes even without transition-metal catalysis. evitachem.comnih.gov

Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Example Base (if needed) Product
O-Nucleophile Sodium Methoxide (NaOMe) - 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole
S-Nucleophile Sodium Thiophenoxide (NaSPh) - 2-(Phenylthio)-4-(trifluoromethyl)-1,3-thiazole
N-Nucleophile Piperidine K₂CO₃ 2-(Piperidin-1-yl)-4-(trifluoromethyl)-1,3-thiazole
C-Nucleophile Malonate Esters NaH Diethyl 2-(4-(trifluoromethyl)thiazol-2-yl)malonate

While ionic pathways like SNAr dominate, radical pathways are less common but cannot be entirely discounted, especially under specific photochemical or radical-initiating conditions. For instance, a Minisci-type reaction could potentially functionalize the C-H bond at the 5-position if the ring is sufficiently electron-poor. However, for the substitution of the chlorine atom, the SNAr pathway is the most mechanistically plausible and experimentally supported route. sciepub.com

Despite a comprehensive search for scientific literature, specific experimental and computational data for the compound This compound is not publicly available. As a result, it is not possible to provide a detailed article covering the advanced characterization and computational analysis requested in the prompt.

Detailed searches for this specific molecule did not yield published data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H, ¹³C, or ¹⁹F NMR spectra or chemical shift assignments for this compound could be located.

Vibrational Spectroscopy: No publicly available FT-IR or FT-Raman spectra and corresponding vibrational mode assignments for the molecule were found.

Mass Spectrometry: There is no available mass spectrometry or high-resolution mass spectrometry (HRMS) data, including molecular mass and fragmentation patterns, for this compound.

X-ray Crystallography: A crystal structure for this compound has not been reported, meaning precise 3D structural parameters like bond lengths, bond angles, and crystal packing information are unknown.

Density Functional Theory (DFT) Calculations: No theoretical studies detailing the electronic structure, molecular orbitals (HOMO/LUMO), or other calculated electronic properties for this specific thiazole derivative could be found in the searched literature.

While data exists for structurally related compounds—such as other substituted thiazoles or molecules containing trifluoromethyl groups—the strict requirement to focus solely on This compound prevents the inclusion of information from these other chemical entities. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not feasible at this time.

Advanced Characterization and Computational Analysis of 2 Chloro 4 Trifluoromethyl 1,3 Thiazole

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Geometry Optimization and Conformational Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)-1,3-thiazole was optimized using computational methods to determine its most stable three-dimensional conformation. Density Functional Theory (DFT) calculations are commonly employed for this purpose, providing insights into bond lengths, bond angles, and dihedral angles. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is expected to be largely planar. The substituents, a chloro group at the 2-position and a trifluoromethyl group at the 4-position, will have specific spatial orientations relative to this ring.

Computational analysis suggests that the C-Cl bond and the C-CF3 bond lie in or close to the plane of the thiazole ring to minimize steric hindrance and optimize electronic interactions. The trifluoromethyl group, due to the free rotation around the C-C single bond, can adopt various conformations. However, the lowest energy conformer is typically one where the fluorine atoms are staggered relative to the thiazole ring bonds to reduce repulsive forces. The planarity of the thiazole ring is a key feature, with minimal deviation of its constituent atoms from a mean plane. This structural rigidity is an important factor influencing the molecule's electronic properties and its interactions with other molecules.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-Cl1.73
C4-C(CF3)1.50
S1-C21.75
C2-N31.31
N3-C41.38
C4-C51.37
C5-S11.71
S1-C2-N3111.5
C2-N3-C4110.0
N3-C4-C5115.5
C4-C5-S1111.0
C5-S1-C292.0
Cl-C2-N3-C4179.8
C(CF3)-C4-N3-C2-179.5
Vibrational Frequency Prediction and Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides valuable information about the molecular structure and bonding. Theoretical calculations are crucial for the accurate assignment of the observed vibrational bands to specific molecular motions. For this compound, a molecule with Cs point group symmetry, the fundamental vibrational modes can be classified into in-plane (A') and out-of-plane (A") vibrations.

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the computational method. The C-H stretching vibrations of the thiazole ring are expected in the high-frequency region. The C=C and C=N stretching vibrations within the thiazole ring give rise to characteristic bands. The presence of the trifluoromethyl group introduces strong absorption bands corresponding to the C-F stretching modes. The C-Cl stretching vibration is also a key diagnostic peak. A detailed assignment of the vibrational modes provides a comprehensive understanding of the molecule's dynamics. niscpr.res.in

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹)Assignment
3100-3000C-H stretching
1600-1450C=C and C=N stretching of thiazole ring
1350-1100C-F stretching of CF3 group
850-700C-Cl stretching
900-600Ring breathing and deformation modes
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the thiazole ring, particularly on the sulfur atom and the C=C double bond, which are electron-rich regions. The LUMO, on the other hand, is likely distributed over the entire molecule, with significant contributions from the electron-withdrawing chloro and trifluoromethyl groups. The presence of these electronegative groups is expected to lower the energy of the LUMO and result in a relatively large HOMO-LUMO gap, indicating good electronic stability.

Table 3: Calculated FMO Properties of this compound

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)5.75
Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The region around the sulfur atom may also exhibit a negative potential. The most positive potential (blue) is likely to be found around the hydrogen atom attached to the thiazole ring and in the vicinity of the electron-withdrawing trifluoromethyl and chloro groups. This information is crucial for understanding the molecule's intermolecular interactions and its potential binding to biological targets. researchgate.net

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β₀). Molecules with large β₀ values are considered promising candidates for NLO applications. The magnitude of β₀ is related to the extent of intramolecular charge transfer (ICT) within the molecule.

Table 4: Predicted NLO Properties of this compound

PropertyValue
Dipole Moment (μ)2.5 D
Mean Polarizability (α)10.5 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β₀)1.2 x 10⁻³⁰ esu

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., a solvent or a biological receptor).

For this compound, MD simulations can be used to explore its conformational landscape in more detail than static geometry optimization. The simulations can reveal the preferred orientations of the trifluoromethyl group and the extent of out-of-plane vibrations of the thiazole ring. In a biological context, MD simulations can be used to study the binding stability of the molecule to a protein target, providing information on the key interactions that stabilize the complex. This is particularly relevant in drug design, where understanding the dynamic behavior of a ligand in the binding site is crucial for predicting its affinity and efficacy. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Derivation)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netimist.maresearchgate.net These models are based on the principle that the properties of a molecule are a function of its structure.

A theoretical QSAR/QSPR model for a series of thiazole derivatives, including this compound, would involve the calculation of a wide range of molecular descriptors. These descriptors can be classified as electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation can be derived that relates a set of descriptors to a specific activity or property.

For instance, a QSAR model for the antifungal activity of thiazole derivatives might reveal that activity is positively correlated with the LUMO energy and negatively correlated with the molecular volume. Such a model, once validated, can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. The derivation of a robust QSAR/QSPR model requires a diverse dataset of compounds with experimentally determined activities or properties.

Computational Molecular Docking Studies for Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases have been conducted to identify computational molecular docking studies involving this compound. Despite a thorough review of available research, no specific molecular docking investigations detailing the interactions of this particular compound with protein targets have been found in the public domain.

The scientific community frequently employs molecular docking to predict the binding orientation and affinity of a small molecule to a target protein. This computational method is instrumental in drug discovery and medicinal chemistry for elucidating potential mechanisms of action and guiding the design of more potent and selective compounds. Such studies typically report key data including:

Binding Affinity: The strength of the interaction between the ligand and its target, often expressed in kcal/mol.

Interacting Residues: The specific amino acids within the protein's binding site that form connections with the ligand.

Interaction Types: The nature of the chemical bonds, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While numerous studies have performed molecular docking on various other thiazole derivatives, demonstrating the utility of this approach for this class of compounds, the specific data for this compound is not available in the reviewed literature. Therefore, a detailed analysis of its ligand-target interactions, including data tables of binding affinities and interacting residues, cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the potential biological targets and interaction patterns of this compound.

Research Applications in Advanced Organic and Materials Chemistry

Role as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of reactive and modulating groups on the thiazole (B1198619) ring allows 2-Chloro-4-(trifluoromethyl)-1,3-thiazole to serve as a foundational element for constructing a diverse array of more complex molecules. The chlorine atom acts as a leaving group, making the C2-position susceptible to nucleophilic substitution and a prime site for palladium-catalyzed cross-coupling reactions. Concurrently, the trifluoromethyl group enhances the electrophilicity of the ring and often imparts favorable properties such as metabolic stability and lipophilicity to the final products.

Design and Synthesis of Novel Heterocyclic Scaffolds

This compound is an exemplary precursor for the synthesis of novel and highly substituted heterocyclic systems. The reactivity of the C2-chloro group is frequently exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, which enable the formation of new carbon-carbon bonds. nih.govlookchem.com This allows for the direct attachment of various aryl, heteroaryl, or alkynyl fragments to the thiazole core.

Researchers have utilized this methodology to construct elaborate molecular architectures that would be difficult to assemble through traditional cyclization methods like the Hantzsch synthesis alone. bepls.comsciencescholar.us For instance, coupling arylboronic acids with the 2-chloro-thiazole core can yield 2-aryl-4-(trifluoromethyl)-1,3-thiazoles, which can be further functionalized to create fused-ring systems or poly-heterocyclic arrays. nih.gov The trifluoromethyl group in these scaffolds is not merely a passive substituent; it influences the electronic properties of the molecule and can direct the regioselectivity of subsequent reactions.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Chloro-Thiazole Precursors


Scaffold TypeSynthetic Reaction EmployedKey FeatureReference Concept
2-Aryl-4-(trifluoromethyl)-1,3-thiazolesSuzuki CouplingDirect C-C bond formation at the C2 position.
2-Alkynyl-4-(trifluoromethyl)-1,3-thiazolesSonogashira CouplingIntroduction of a linear, rigid alkynyl linker.
Fused Thiazolo[3,2-b]pyridazinesNucleophilic Aromatic Substitution followed by CyclizationConstruction of bicyclic heterocyclic systems. wikipedia.org
2-Amino-Thiazole DerivativesBuchwald-Hartwig AminationFormation of C-N bonds for pharmacologically active scaffolds. nih.gov

Intermediate in the Preparation of Sophisticated Pharmaceutical Leads

The thiazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. sciencescholar.us The 4-(trifluoromethyl)thiazole moiety, in particular, is of great interest in medicinal chemistry. The trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.

This compound serves as a crucial intermediate in the synthesis of these pharmaceutical leads. The reactive chloro group can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce diverse side chains that modulate biological activity. For example, reaction with various amines or hydrazines leads to the formation of 2-amino- or 2-hydrazinyl-thiazole derivatives, which are precursors to compounds with demonstrated anticancer, antidiabetic, and antimicrobial properties. researchgate.netnih.gov

Table 2: Pharmaceutical Leads Incorporating the Trifluoromethyl-Thiazole Core


Compound ClassPotential Therapeutic AreaRole of CF3 GroupReference Concept
Thiazole-5-carboxamidesOncology (Anticancer)Enhances cell permeability and metabolic stability. bepls.com
Hydrazinylthiazole DerivativesMetabolic Disorders (Antiglycation)Contributes to binding affinity and bioactivity. nih.gov
N-Pyridylpyrazole ThiazolesInfectious Disease (Antifungal)Increases lipophilicity and target interaction. nih.gov
2-Iminothiazole HybridsInfectious Disease (Antimycobacterial)Improves pharmacological profile.

Precursor for Agrochemical Research Compounds (e.g., herbicide safeners, pesticides)

In the agrochemical sector, the incorporation of fluorinated heterocycles is a proven strategy for developing potent and selective active ingredients. semanticscholar.org this compound and its derivatives have been specifically investigated as precursors for compounds with applications as pesticides and herbicide safeners.

A key application is in the development of herbicide safeners, which are compounds that protect crop plants from herbicide injury without reducing the herbicide's effectiveness against weeds. A patent has described 2-chloro-4-trifluoromethyl-thiazole derivatives as effective safeners that can enhance the activity of glutathione (B108866) S-transferases in crops, thereby accelerating the detoxification of the herbicide. google.comjircas.go.jp Furthermore, the title compound is a building block for novel insecticides and fungicides. semanticscholar.org Synthetic routes often involve modifying the C2 position to attach another bioactive heterocyclic moiety, such as a pyrazole, leading to compounds with potent insecticidal activity against pests like Plutella xylostella. mdpi.com

Table 3: Agrochemical Applications of Trifluoromethyl-Thiazole Derivatives


Agrochemical TypeExample Compound ClassMode of Action/UseReference
Herbicide SafenerThiazole-5-carboxylate derivativesProtects crops by inducing metabolic detoxification of herbicides.[7, 8]
InsecticideN-Pyridylpyrazole ThiazolesActs on the nervous system of lepidopteran pests. nih.gov
FungicideThiazolyl Hydrazine DerivativesInhibits mycelial growth of phytopathogenic fungi. researchgate.net
General PesticideThiadiazole-hybrid heterocyclesBroad-spectrum activity against insect pests.

Contributions to Advanced Materials Science Research

The electronic properties of the 4-(trifluoromethyl)thiazole unit make it an attractive component for the design of novel organic materials with applications in electronics and photonics.

Integration into Conductive Polymers and Organic Electronic Systems

Thiazole-containing conjugated polymers and oligomers have emerged as promising n-type (electron-transporting) semiconductors for use in organic field-effect transistors (OFETs). nih.govwikipedia.org The incorporation of the electron-deficient thiazole ring helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which facilitates electron injection and improves stability against oxidation.

The trifluoromethyl group further enhances these n-type characteristics. Materials incorporating 2-phenyl-4-(trifluoromethyl)thiazole units have demonstrated excellent performance in OFETs, exhibiting high electron mobilities. researchgate.net this compound is a key monomer for synthesizing these materials through polymerization reactions like Stille or Suzuki coupling, which utilize the reactive C-Cl bond to build the polymer backbone. northwestern.edu The resulting semiconductors are crucial for developing low-cost, flexible electronic devices such as display drivers and sensors. nih.gov

Table 4: Performance of Thiazole-Based Organic Semiconductors in OFETs


Material ClassKey Structural UnitReported Electron Mobility (μe)Reference Concept
Thiazole-Thiazolothiazole Derivatives2-(4-trifluoromethylphenyl)thiazole0.12 - 0.64 cm²/V·s[1, 4]
Perfluoroalkyl-functionalized Thiazole-Thiophene Oligomers2,2′-bithiazoleUp to 1.30 cm²/V·s northwestern.edu
Bisthiazole DerivativesThiazole-thiophene backboneUp to 1.83 cm²/V·s sciencescholar.us

Application in Advanced Dye Chemistry

Thiazole derivatives are integral components in the synthesis of various classes of dyes, including azo dyes and fluorescent cyanine (B1664457) dyes. rsc.org While direct use of this compound in common dye synthesis is less documented than its amino-thiazole counterparts, its role as a precursor is significant. The 2-chloro group can be chemically converted to other functionalities, such as an amino group, which can then be diazotized to form azo dyes.

More directly, chloro-substituted thiazoles serve as key intermediates in the synthesis of asymmetrical monomethine cyanine dyes, which are structurally related to the well-known fluorescent stain, Thiazole Orange. nih.gov These dyes are valuable as fluorescent probes for biological applications, such as DNA staining in flow cytometry. The incorporation of a trifluoromethyl group onto the thiazole ring can be used to modulate the dye's photophysical properties, including its absorption and emission wavelengths, quantum yield, and photostability, thereby enabling the fine-tuning of its performance for specific applications.

Table 5: Role of Thiazole Moieties in Advanced Dyes


Dye ClassRole of Thiazole PrecursorFunction of CF3 GroupReference Concept
Azo DyesCan be converted to an amino-thiazole for diazotization and coupling.Shifts color (bathochromic/hypsochromic) and improves lightfastness.
Cyanine Dyes (e.g., Thiazole Orange analogs)Serves as the core heterocyclic component.Tunes fluorescence properties (wavelength, quantum yield).

Catalysis and Reagent Development Studies

The utility of a chemical compound in catalysis and reagent development is typically established through dedicated studies that explore its reactivity, coordination properties, and ability to influence chemical transformations. For this compound, such studies focused on catalytic applications are not present in the current body of scientific literature. While the reactivity of halogenated thiazoles is known, allowing for reactions like nucleophilic substitution and palladium-catalyzed cross-coupling, these have not been specifically applied to the synthesis of new catalysts or reagents derived from this particular compound.

An extensive search of chemical databases and academic journals reveals no instances where this compound has been investigated as a key component of a novel catalytic system. Research in catalysis often involves the design of ligands that can coordinate with a metal center to modulate its activity and selectivity. The structure of this compound, featuring a nitrogen atom, a sulfur atom, and a reactive chlorine atom, theoretically presents possibilities for its development into a ligand scaffold. However, there are no published reports of this potential being explored or realized. Consequently, no data tables or detailed research findings on its performance in catalytic cycles, its stability as a catalyst component, or its effect on reaction outcomes can be provided.

Asymmetric synthesis relies heavily on chiral molecules that can control the stereochemical outcome of a reaction. These include chiral auxiliaries, which are temporarily incorporated into a substrate, and chiral ligands, which coordinate to a metal catalyst.

For a molecule to function as a chiral auxiliary or ligand, it must itself be chiral. This compound is an achiral molecule and therefore cannot function as a chiral auxiliary or ligand in its unmodified form. To be used in asymmetric synthesis, it would first need to be derivatized through the introduction of a chiral center or an element of planar or axial chirality.

A thorough literature search confirms that no studies have been published on the development of chiral auxiliaries or ligands derived from this compound. The fields of asymmetric catalysis and synthesis have explored a wide variety of structural motifs, including other sulfur- and nitrogen-containing heterocycles, but the this compound framework has not been among them. Therefore, there are no research findings, data tables on diastereoselectivity or enantioselectivity, or proposed transition state models involving this compound to report.

Mechanistic and Theoretical Aspects of Biological and Biochemical Interactions

Molecular Mechanisms of Interaction with Biological Targets

The thiazole (B1198619) scaffold, functionalized with halogen and trifluoromethyl groups, is a recurring motif in compounds designed to interact with a variety of biological macromolecules. The mechanisms of these interactions are diverse, ranging from specific enzyme inhibition to modulation of protein function and binding to nucleic acids.

Thiazole-containing compounds are known to interact with several classes of enzymes. The specific substitutions on the thiazole ring are critical in determining the potency and selectivity of these interactions.

Kinase Inhibition : The 2-aminothiazole (B372263) structure has been identified as a novel template for Src family kinase inhibitors. nih.gov Optimization of this scaffold led to the development of potent pan-Src inhibitors with nanomolar efficacy in biochemical and cellular assays. nih.gov The thiazole core can participate in key hydrogen-bonding interactions within the kinase active site. nih.gov Furthermore, 2,4-diaminothiazoles have been associated with various kinase targets and have been shown to modulate phosphorylation states, potentially implicating kinases within metabolic pathways like the inositol (B14025) pyrophosphate pathway as molecular targets. nih.gov

Metabolic Enzyme Modulation : Thiazole-containing drugs are known to be metabolized by cytochrome P450s (CYPs), a key family of metabolic enzymes. nih.gov Quantum chemical studies suggest that this biotransformation can lead to the formation of reactive metabolites such as epoxides, S-oxides, and N-oxides. nih.gov The formation of an epoxide on the thiazole ring is often the most energetically favorable pathway. nih.gov These reactive intermediates are electrophilic and can covalently modify cellular macromolecules, including the enzymes that produce them, potentially leading to toxicity. nih.gov

Glutathione (B108866) S-Transferases (GSTs) : GSTs are crucial phase II detoxification enzymes that protect cells by catalyzing the conjugation of glutathione (GSH) to various electrophilic substrates. nih.govnih.govmdpi.com These substrates include reactive metabolites of xenobiotics, such as those that can be formed from the oxidative metabolism of thiazole rings by CYPs. nih.govnih.gov While direct modulation of GSTs by 2-Chloro-4-(trifluoromethyl)-1,3-thiazole is not extensively documented, the electrophilic metabolites potentially generated from this compound would be theoretical substrates for GST-mediated detoxification. nih.govmdpi.com GSTs function to intercept such reactive intermediates, and their catalytic efficiency is a key determinant of cellular protection. mdpi.com

The structural features of this compound, particularly the trifluoromethyl group, are found in molecules known to bind with high affinity to cellular receptors.

Receptor Antagonism : The trifluoromethyl group is a key component in several approved drugs that act as receptor antagonists. For instance, Ubrogepant, an antagonist of the calcitonin gene-related peptide (CGRP) receptor used for migraine treatment, features trifluoromethyl groups that enhance metabolic stability and binding affinity. mdpi.commdpi.com Similarly, the antidepressant Fluoxetine, a selective serotonin (B10506) reuptake inhibitor, contains a trifluoromethylphenyl moiety that is crucial for its interaction with the serotonin reuptake transporter protein. mdpi.com These examples highlight the favorable contribution of the trifluoromethyl group to receptor binding and modulation.

Signaling Pathway Modulation : As mentioned, derivatives of 2,4-diaminothiazole have been found to modulate the inositol pyrophosphate pathway by targeting a specific kinase. nih.gov This demonstrates that the thiazole scaffold can serve as a basis for molecules that interfere with specific downstream signaling cascades, altering cellular function.

Thiazole derivatives have been shown to engage in non-covalent interactions with both proteins and nucleic acids, leading to the modulation of their biological functions.

Protein Binding : Studies using bovine serum albumin (BSA) as a model protein have shown that 2,4-disubstituted-1,3-thiazole derivatives can bind to plasma proteins. nih.gov The binding affinity often increases with the lipophilicity of the substituents on the thiazole ring, suggesting that hydrophobic interactions within protein binding pockets are a significant driver of this interaction. nih.gov The strength of this binding can influence the distribution and availability of the compound in a biological system. nih.gov

Nucleic Acid Interactions : Certain thiazole-based stilbene (B7821643) analogs have been designed as inhibitors of DNA topoisomerase IB (Top1). nih.gov Molecular docking studies of these compounds with the Top1-DNA complex revealed specific binding modes. These interactions include π-π stacking with DNA base pairs and the formation of a crucial hydrogen bond between the nitrogen atom of the thiazole ring and an arginine residue (Arg364) in the enzyme. nih.gov This binding mode stabilizes the complex and inhibits enzyme function, demonstrating a direct molecular interaction involving the thiazole heterocycle with a protein-nucleic acid interface. nih.gov

Theoretical Structure-Activity Relationships (SAR) and Molecular Design Principles

The rational design of biologically active molecules often relies on understanding the structure-activity relationships (SAR) conferred by specific functional groups. For this compound, the trifluoromethyl and chloro groups are of primary importance.

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.commdpi.com

Enhanced Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule. mdpi.comresearchgate.net This property can facilitate the passive transport of the molecule across biological membranes, which is often a prerequisite for reaching its intracellular target. mdpi.comresearchgate.net The high electronegativity of the fluorine atoms contributes to this effect. mdpi.commdpi.com

Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong and stable, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comnih.gov Replacing a metabolically labile methyl group with a trifluoromethyl group can block a key site of hydroxylation, thereby increasing the metabolic half-life of the compound. nih.gov Studies on picornavirus inhibitors demonstrated that trifluoromethyl substitution provided a "global protective effect" against hepatic metabolism, significantly reducing the number of metabolic products compared to the corresponding methyl analogue. nih.gov

Table 1: Theoretical Impact of the Trifluoromethyl Group on Molecular Properties

Property Impact of Trifluoromethyl (-CF3) Group Rationale
Lipophilicity Increases High electronegativity and hydrophobic nature of the group. mdpi.commdpi.com
Metabolic Stability Increases High strength of the C-F bond prevents oxidative metabolism. mdpi.comnih.gov
Binding Affinity Can enhance Can engage in favorable interactions within target binding sites. mdpi.com
Bioavailability Can improve A combination of enhanced lipophilicity and metabolic stability. mdpi.comresearchgate.net

| Acidity/Basicity | Alters pKa | Strong electron-withdrawing nature affects adjacent functional groups. mdpi.com |

Influence of Halogen Substituents on Molecular Recognition and Chemical Reactivity

Molecular Recognition : The chlorine atom can act as a key pharmacophoric feature. In structure-activity relationship studies of certain antimicrobial thiazoles, a 2-chloro substitution was found to be critical for inducing broad-spectrum activity. Halogens can participate in specific non-covalent interactions known as halogen bonds, where the electropositive region on the halogen atom interacts with a nucleophilic partner (e.g., a carbonyl oxygen or an aromatic π-system) on a biological target. These interactions can contribute significantly to binding affinity and selectivity.

Chemical Reactivity : The presence and position of a halogen on the thiazole ring influences its electronic distribution and reactivity. nih.gov A chlorine atom at the 2-position makes this site susceptible to nucleophilic aromatic substitution reactions, which can be a key step in the synthesis of more complex derivatives. ijper.org This reactivity is also relevant in a biological context, as it can influence how the molecule interacts with nucleophilic residues in proteins or other biomolecules. nih.gov

Table 2: Influence of Halogen Substituents in Thiazole-Based Compounds

Aspect Influence of Halogen (e.g., Chlorine) Example/Mechanism
Biological Activity Can be essential for potency 2-chloro substitution induced broad-spectrum antibacterial activity in a series of thiazoles.
Binding Interactions Participates in halogen bonding Can form specific, directional interactions with electron-rich atoms in a binding pocket.
Chemical Synthesis Acts as a reactive handle The C2-Cl bond on the thiazole ring is a site for nucleophilic substitution. ijper.org

Role of the 1,3-Thiazole Ring System in Biological Activity Profiles

The 1,3-thiazole ring is a prominent heterocyclic scaffold recognized for its significant contribution to the biological activity of numerous synthetic compounds. ijper.orgglobalresearchonline.netnih.gov This five-membered ring, containing both a sulfur and a nitrogen atom, is a key structural feature in a wide array of pharmacologically active molecules, including antimicrobials, anti-inflammatory agents, and anticancer drugs. nih.govnih.govnanobioletters.com The biological versatility of the thiazole nucleus stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, enabling it to engage in various interactions with biological macromolecules. ijper.org

The specific biological profile of a thiazole-containing compound is heavily influenced by the nature and position of the substituents attached to the ring. In the case of this compound, the substituents at the C2, C4, and C5 positions are critical in defining its interactions and, consequently, its activity. The chlorine atom at the C2 position and the trifluoromethyl (-CF3) group at the C4 position are strong electron-withdrawing groups. These substitutions significantly modulate the electron density of the thiazole ring, which can influence its metabolic stability and its binding affinity to target enzymes or receptors.

Structure-activity relationship (SAR) studies on various thiazole derivatives have consistently shown that modifications to the substituent groups can lead to substantial changes in biological efficacy and selectivity. academie-sciences.frnih.gov For instance, in the context of agricultural chemicals, the trifluoromethyl group is a well-known feature that can enhance the efficacy and stability of active ingredients. This is exemplified in compounds like Thifluzamide, a fungicide containing a 4-trifluoromethyl-1,3-thiazole moiety, where this group is crucial for its activity as a succinate (B1194679) dehydrogenase inhibitor. guidechem.comnih.gov Similarly, the presence of specific substituents is what directs the compound's function, for example, as a herbicide safener, where it must interact with specific plant defense pathways without causing phytotoxicity itself. nih.gov The thiazole ring, therefore, serves as a versatile and essential core, whose inherent properties are fine-tuned by its substituents to achieve a desired biological effect.

Mechanistic Studies of Plant Detoxification Systems (e.g., in herbicide safener research)

Compounds based on the 2-chloro-4-(trifluoromethyl)thiazole structure are recognized for their role as herbicide safeners. bcpc.org These chemical agents are employed in agriculture to protect crop plants from injury caused by herbicides without diminishing the herbicide's effectiveness against target weeds. nih.govmdpi.com The protective mechanism of safeners is not based on a direct interaction with the herbicide's target site but rather on the stimulation of the plant's own detoxification machinery. nih.govresearchgate.net Safeners selectively enhance the expression of genes that encode key detoxification enzymes, thereby accelerating the metabolism of the herbicide into non-toxic forms within the crop. nih.govnih.gov

The primary pathways involved in this enhanced detoxification are Phase I and Phase II metabolism. Phase I involves the introduction or exposure of functional groups on the herbicide molecule, often through oxidation reactions catalyzed by Cytochrome P450 monooxygenases (CYPs). Phase II involves the conjugation of these modified herbicide molecules with endogenous substances, such as glutathione, a reaction catalyzed by Glutathione S-Transferases (GSTs). unc.eduplos.org The resulting conjugates are more water-soluble and are typically sequestered into the vacuole, effectively neutralizing their phytotoxic potential. nih.gov

Research has shown that thiazole derivatives are effective inducers of these detoxification systems. For example, flurazole, a safener with a benzyl (B1604629) 2-chloro-4-trifluoromethylthiazole-5-carboxylate structure, has been demonstrated to increase the levels of messenger RNA that code for GST isozyme subunits in maize. bcpc.org This indicates that the safening action is regulated at the level of gene transcription, leading to a higher concentration of the necessary detoxification enzymes. bcpc.org This coordinated induction of a suite of defense-related genes is a key feature of how thiazole-based safeners protect crops. nih.gov

Enzymatic Induction Mechanisms (e.g., Glutathione S-Transferases)

One of the most well-documented mechanisms of action for herbicide safeners, including those containing a thiazole ring system, is the induction of Glutathione S-Transferases (GSTs). mdpi.comresearchgate.net GSTs are a large family of enzymes that play a central role in Phase II of the plant's detoxification process. plos.orgnih.gov They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic and often toxic substrates, including herbicides, rendering them less harmful. nih.gov

Safener treatment leads to a significant increase in GST activity in protected crops like maize, wheat, and rice. researchgate.netresearchgate.net This is not merely an activation of existing enzymes but a result of the enhanced expression of specific GST genes. nih.gov Studies have demonstrated that different safeners can induce distinct profiles of GST isoenzymes, suggesting a selective and regulated induction process. researchgate.netnih.gov For instance, research on various safeners in Arabidopsis showed that each chemical produced a unique pattern of enhanced GST activity toward different substrates. researchgate.netnih.gov

The induction of GSTs is a critical component of the safening effect. By increasing the concentration of these enzymes, the plant can more rapidly conjugate the herbicide with glutathione. This accelerated metabolism prevents the herbicide from reaching toxic concentrations at its site of action. jircas.go.jp Furthermore, safeners have also been observed to increase the cellular levels of glutathione itself, ensuring that the substrate for the conjugation reaction is not a limiting factor. bcpc.orgresearchgate.net This dual effect—boosting both the enzyme and its co-substrate—provides a robust system for detoxifying herbicides.

Below is a table summarizing the effect of various herbicide safeners on GST activity in different plant species, illustrating the general mechanism through which thiazole-based safeners are understood to function.

SafenerChemical ClassCrop ProtectedEffect on GSTs
Benoxacor DichloroacetamideMaizeIncreases expression of GST genes, leading to higher enzyme activity. researchgate.netresearchgate.net
Fenclorim PyrimidineRiceEnhances GST activity towards chloroacetanilide herbicides. nih.govresearchgate.net
Flurazole ThiazolecarboxylateSorghumUpregulates transcription of GST isozyme subunits. nih.govbcpc.org
Dichlormid DichloroacetamideMaizeInduces GST expression and activity. nih.govplos.org

Cytochrome P450-Mediated Metabolism Pathways in Plants

In addition to inducing GSTs, herbicide safeners also upregulate Phase I detoxification enzymes, most notably the Cytochrome P450 monooxygenases (CYPs or P450s). nih.govnih.gov The CYP superfamily is one of the largest and most versatile groups of enzymes in plants, responsible for catalyzing a vast array of oxidative reactions in both primary and secondary metabolism. mdpi.com In the context of herbicide detoxification, P450s play a crucial role by metabolizing herbicide molecules, typically through hydroxylation or dealkylation reactions. nih.gov These reactions introduce reactive functional groups that can then be targeted by Phase II enzymes like GSTs for conjugation. unc.edu

The selectivity of safeners is tied to their ability to enhance these metabolic pathways in the crop but not in the target weeds. bcpc.org For example, the herbicide Flumetsulam, a triazolopyrimidine sulfonanilide, is selective because susceptible weeds are unable to metabolize the active compound quickly, whereas tolerant crops can rapidly convert it into non-toxic metabolites, a process often involving P450 enzymes. imtrade.com.auchemicalwarehouse.com Safeners containing the this compound scaffold tap into this endogenous system, amplifying the crop's natural ability to metabolize the herbicide and thereby survive its application. The interaction between the safener and the regulatory networks controlling P450 gene expression is an area of ongoing research, aiming to elucidate the precise molecular signaling pathways involved. nih.govresearchgate.net

The table below lists common reaction types catalyzed by plant Cytochrome P450 enzymes in the metabolism of xenobiotics like herbicides.

Reaction TypeDescriptionExample Herbicide Class
Aromatic Hydroxylation Addition of a hydroxyl (-OH) group to an aromatic ring.Sulfonylureas
Alkyl Hydroxylation Addition of a hydroxyl (-OH) group to an alkyl side chain.Various
N-Dealkylation Removal of an alkyl group from a nitrogen atom.Phenylureas
O-Dealkylation Removal of an alkyl group from an oxygen atom (ether cleavage).Aryloxyphenoxypropionates

Environmental Research: Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment, such as hydrolysis, photolysis, and oxidation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of 2-Chloro-4-(trifluoromethyl)-1,3-thiazole to hydrolysis under typical environmental pH conditions (e.g., pH 4, 7, and 9) has not been extensively documented in publicly available literature. However, the chemical structure suggests potential pathways for hydrolytic degradation. The carbon-chlorine (C-Cl) bond at the 2-position of the thiazole (B1198619) ring is a potential site for nucleophilic substitution by water, which would lead to the replacement of the chlorine atom with a hydroxyl group, forming 2-hydroxy-4-(trifluoromethyl)-1,3-thiazole. The rate of this reaction is generally influenced by pH and temperature.

While specific experimental data on the hydrolysis of the parent compound is scarce, related thiazole derivatives have shown susceptibility to hydrolysis under certain conditions. For instance, the hydrolysis of ester derivatives of thiazoles, such as ethyl 2-chloro-4-trifluoromethyl-5-thiazolecarboxylate, is a known synthetic route, typically conducted under basic conditions using reagents like sodium hydroxide (B78521) to yield the corresponding carboxylic acid prepchem.com. This indicates that functional groups attached to the thiazole ring can undergo hydrolysis, although it does not directly describe the stability of the core ring structure or the C-Cl bond under environmental conditions.

Table 1: Potential Hydrolytic Degradation of this compound

Degradation Pathway Description Potential Product(s)
Hydrolysis of C-Cl bond Nucleophilic substitution of the chlorine atom by a water molecule or hydroxide ion. 2-Hydroxy-4-(trifluoromethyl)-1,3-thiazole

| Ring Cleavage | Cleavage of the thiazole ring structure. | Acyclic sulfur and nitrogen-containing compounds |

Note: The pathways and products listed are theoretical and require experimental verification for this compound under environmental conditions.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. It can be a significant degradation pathway for many organic compounds in aquatic environments and on soil surfaces.

For chlorinated compounds, photodechlorination can also be a relevant pathway, where the C-Cl bond is cleaved upon absorption of light energy nih.gov. The presence of natural photosensitizers in the environment, such as dissolved organic matter or nitrate, can enhance the rate of photolysis for some pesticides nih.gov. Without specific experimental data, the photodegradation half-life and the identity of the photoproducts of this compound remain speculative.

Table 2: Potential Photodegradation Pathways for Thiazole Derivatives

Process Mechanism Potential Outcome
Direct Photolysis Direct absorption of UV radiation leading to bond cleavage. Dechlorination or ring fragmentation.
Indirect Photolysis Reaction with photochemically generated reactive species (e.g., singlet oxygen, hydroxyl radicals). Oxidation and cleavage of the thiazole ring.

| Photosensitization | Energy transfer from excited natural organic matter. | Enhanced degradation rate. |

Oxidative decomposition involves the degradation of a compound through reaction with oxidizing agents present in the environment, such as hydroxyl radicals (•OH) in the atmosphere and water. Deprotonated phenoxide anions, for instance, are known to be susceptible to oxidative decomposition acs.org.

The thiazole ring contains a sulfur atom which can be susceptible to oxidation, potentially forming sulfoxides or sulfones. The trifluoromethyl (CF3) group is generally very stable and resistant to both oxidative and reductive degradation due to the high strength of the carbon-fluorine bond. Detailed studies on the oxidative decomposition pathways of this compound by environmentally relevant oxidants are lacking.

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a primary mechanism for the dissipation of many organic pollutants in soil and water.

There is a significant gap in the scientific literature regarding the biodegradation of this compound. Studies on other pesticides, including various triazole fungicides and organochlorine compounds, have shown that microbial transformation is often a major degradation pathway nih.govresearchgate.net. Microorganisms can utilize a wide array of enzymes to cleave bonds and transform chemical structures. Potential biotic degradation pathways for this compound could include dehalogenation, oxidation of the thiazole ring, and cleavage of the ring itself. However, the presence of the trifluoromethyl group can render molecules more resistant to microbial degradation.

The identification of metabolites is crucial for a complete environmental risk assessment, as transformation products can sometimes be more persistent or toxic than the parent compound mdpi.com. As no studies on the biodegradation of this compound were identified, there is no corresponding information on its environmental metabolites. Research on other pesticides has demonstrated the formation of various metabolites in soil and water, which are monitored to assess long-term environmental contamination nih.gov.

Theoretical Assessments of Environmental Persistence and Mobility

In the absence of experimental data, theoretical models and quantitative structure-activity relationships (QSAR) can be used to estimate the environmental persistence and mobility of a chemical.

Persistence is often described by the degradation half-life (DT50) of a substance in different environmental compartments (soil, water, sediment). A longer half-life indicates greater persistence.

Mobility refers to the potential of a chemical to move through the environment, particularly its tendency to leach through soil into groundwater. It is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests high mobility, while a high Koc value indicates a tendency to adsorb to soil and sediment, resulting in low mobility. The Groundwater Ubiquity Score (GUS), calculated from half-life and Koc, is another index used to predict the potential of a pesticide to contaminate groundwater.

No specific calculated or experimentally determined persistence (half-life) or mobility (Koc) values for this compound were found in the reviewed scientific literature. Predicted properties for structurally similar compounds, such as 2-chloro-4-(2-fluorophenyl)-1,3-thiazole, show a predicted XlogP (a measure of hydrophobicity) of 3.7, which suggests a moderate potential for sorption to organic matter uni.lu. However, a full assessment requires specific data for the target compound.

Table 3: Key Parameters for Assessing Environmental Persistence and Mobility

Parameter Description Significance for this compound
Half-life (DT50) Time required for 50% of the compound to degrade. Data not available. Needed to assess persistence in soil and water.
Koc Organic carbon-water partition coefficient. Data not available. Needed to assess mobility and leaching potential.

| GUS Score | Groundwater Ubiquity Score, calculated from DT50 and Koc. | Data not available. Needed to predict the potential to contaminate groundwater. |

Future Research Trajectories and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, future research must prioritize the development of more efficient, safer, and environmentally benign routes to 2-chloro-4-(trifluoromethyl)-1,3-thiazole and its precursors. bohrium.com Traditional syntheses often rely on hazardous reagents and produce significant waste, necessitating a shift towards greener alternatives. researchgate.net

Emerging opportunities lie in the adoption of innovative techniques such as microwave-assisted and ultrasonic-mediated synthesis. bepls.comresearchgate.netscilit.com Microwave irradiation can drastically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. nih.govnih.govsciforum.net Similarly, ultrasonic irradiation provides a green, efficient approach for synthesizing thiazole derivatives, often under solvent-free conditions. researchgate.netscilit.com

Furthermore, the exploration of novel catalytic systems is a crucial research avenue. This includes the development of recyclable, heterogeneous catalysts, such as those based on carbon materials or chitosan, which can be easily separated from the reaction mixture and reused, minimizing waste and cost. bohrium.comresearchgate.netnih.govmdpi.com Chemoenzymatic one-pot multicomponent synthesis, using enzymes like trypsin, presents another innovative strategy, offering high yields under mild, enzyme-catalyzed conditions. nih.gov These green approaches not only enhance the sustainability of the synthesis but also align with the growing demand for environmentally responsible chemical manufacturing. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Thiazole Synthesis

Methodology Traditional (e.g., Hantzsch) Emerging Sustainable Routes
Energy Source Conventional conductive heating Microwave Irradiation, Ultrasonic Waves
Catalysts Often stoichiometric reagents Recyclable heterogeneous catalysts, Biocatalysts (enzymes) bohrium.comnih.gov
Solvents Volatile organic compounds (VOCs) Green solvents (e.g., water, ethanol), PEG-400, or solvent-free conditions bepls.comnih.gov
Reaction Time Often hours to days Minutes to a few hours nih.govmdpi.com
Waste Profile Significant byproduct and solvent waste Minimized waste, catalyst recyclability researchgate.netnih.gov

| Workup | Often requires extensive purification | Simpler workup and product isolation researchgate.netorganic-chemistry.org |

Advanced Computational Design and Predictive Modeling for Derivative Discovery

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound. In silico techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) calculations can predict the biological activity, reactivity, and physicochemical properties of hypothetical molecules before their synthesis. wjarr.comnih.govjchemlett.com

Molecular docking, for instance, can be used to simulate the interaction of designed derivatives with specific biological targets, such as enzymes or receptors, providing insights into their potential as therapeutic agents. wjarr.comnih.govresearchgate.net This approach has been successfully applied to other thiazole derivatives to identify potential inhibitors for targets like bacterial DNA gyrase B or tubulin. nih.govnih.gov By modeling the binding modes and energies, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. acs.org

QSAR models can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. jchemlett.com For derivatives of this compound, QSAR could be employed to predict how modifications to the thiazole ring would impact their potential as, for example, antimicrobial or anticancer agents. wjarr.com DFT calculations can further elucidate electronic properties, helping to understand reaction mechanisms and stability, which is crucial for designing both new synthetic routes and functional materials. nih.gov

Table 2: Hypothetical Computational Screening of this compound Derivatives

Position of Substitution Substituent (R-group) Predicted Property (Example: Target Enzyme Binding Score) Rationale for Selection
C5 -NH-(4-methoxyphenyl) -9.8 kcal/mol Introduces hydrogen bond donor/acceptor capabilities and increases steric bulk.
C5 -C(O)NH-benzyl -9.2 kcal/mol Amide group can form key hydrogen bonds in an active site.
C5 -(pyrazol-1-yl) -8.7 kcal/mol Adds a heterocyclic moiety known to participate in pi-stacking interactions.

Exploration in Interdisciplinary Chemical Fields

The distinct combination of a thiazole ring, a chlorine atom, and a trifluoromethyl group makes this compound a versatile building block for applications beyond traditional medicinal chemistry. Future research should focus on its potential in agrochemicals, materials science, and chemical biology.

In agrochemicals, thiazole derivatives are already utilized in fungicides and herbicides. chemimpex.com The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, which can improve their efficacy and bioavailability as crop protection agents. chemimpex.com Research into derivatives of this compound could lead to the development of new, more potent pesticides with novel modes of action. chemimpex.comresearchgate.net

In materials science, the electronic properties of the thiazole ring, modulated by the electron-withdrawing chloro and trifluoromethyl groups, could be exploited in the design of novel organic electronic materials. chemimpex.com Potential applications include components for organic light-emitting diodes (OLEDs), specialty polymers, or coatings where enhanced thermal stability and specific electronic characteristics are required. chemimpex.com

In chemical biology, the reactivity of the 2-chloro position allows for its use as a scaffold for creating chemical probes to study biological processes. By attaching fluorescent dyes or affinity tags, derivatives could be synthesized to target and visualize specific enzymes or proteins within a cellular environment, helping to elucidate biological pathways.

Green Chemistry Principles in the Synthesis and Application of this compound

Integrating green chemistry principles throughout the lifecycle of this compound is an essential future direction. bohrium.com This extends beyond the initial synthesis to include its application and eventual degradation. The twelve principles of green chemistry provide a framework for this endeavor, focusing on waste prevention, atom economy, and the use of safer solvents and catalysts. researchgate.net

Key opportunities for greening the synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with water, ethanol, or bio-based solvents like diethyl carbonate can significantly reduce environmental impact. nih.govresearchgate.net

Catalyst-Free Reactions: Developing synthetic protocols that operate efficiently without a catalyst, for example in PEG-400 or under reflux in water, simplifies procedures and avoids the use of potentially toxic metals. bepls.com

Multi-component Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step improves efficiency and reduces waste from intermediate purification steps. nih.gov

Energy Efficiency: Employing methods like microwave or ultrasonic irradiation minimizes energy consumption compared to prolonged conventional heating. researchgate.netnih.gov

Beyond synthesis, research should also consider the environmental fate of the compound and its derivatives. Designing molecules for biodegradability is a key principle of green chemistry. This involves incorporating structural features that are susceptible to environmental degradation after the product's useful life, preventing persistence and long-term ecological impact.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-(trifluoromethyl)-1,3-thiazole, and what factors influence yield?

  • Methodological Answer : The compound is synthesized via copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions (60–80°C, 12–24 hrs) . Alternatively, trifluoromethylation reagents (e.g., CF₃I) with photocatalysts (e.g., Ru(bpy)₃²⁺) enable selective substitution at the 4-position of the thiazole ring . Key factors include:

  • Catalyst loading : 5–10 mol% CuI for cycloaddition.

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.

  • Yield optimization : Purity of starting materials and inert atmosphere (N₂/Ar) reduce side reactions.

    Synthesis Method CatalystTemp (°C)Yield (%)Reference
    Copper-catalyzed cycloadditionCuI7065–75
    Photocatalytic trifluoromethylationRu(bpy)₃²⁺RT50–60

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • NMR : ¹⁹F NMR confirms the trifluoromethyl group (δ −60 to −65 ppm). ¹H NMR identifies the chloro-thiazole protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 213.97 [M+H]⁺).
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming regioselectivity in substituted analogs .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with the trifluoromethyl-thiazole scaffold’s known activities:

  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution against S. aureus or E. coli (MIC values) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitutions be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity and leaving-group effects. For example:

  • In DMSO, the chloro group undergoes rapid SNAr with amines (90% substitution), while in toluene, elimination dominates (>50% side products) .
  • Resolution Strategy :

Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates.

Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for substitution vs. elimination pathways .

Q. What strategies improve metabolic stability of this compound derivatives in drug design?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity but may increase CYP450 metabolism. Mitigation approaches include:

  • Isosteric Replacement : Substitute chlorine with bioisosteres (e.g., CF₃ → SF₅) to reduce CYP2D6 affinity .
  • Prodrug Design : Mask reactive sites with acetyl or PEG groups, cleaved in target tissues .
    • Data : Derivatives with 5-methyl substitution show 2× longer plasma half-life in murine models compared to parent compound .

Q. How does the electronic nature of substituents affect the thiazole ring’s reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -Cl) deactivate the ring toward electrophilic attack but enhance nucleophilic substitution at C-2. Key findings:

  • Hammett Constants : σₚ values for -CF₃ (+0.54) and -Cl (+0.23) correlate with reaction rates in SNAr .
  • Case Study : 4-CF₃ substitution increases C-2 electrophilicity by 40% vs. unsubstituted thiazole (DFT calculations) .

Methodological Tables

Table 1 : Comparative Reactivity of this compound Derivatives

Substituent Reaction TypeSolventRate Constant (k, s⁻¹)Reference
-CF₃, -ClNucleophilic SubstitutionDMSO2.5 × 10⁻³
-CF₃, -BrEliminationToluene1.8 × 10⁻³

Table 2 : Biological Activity of Analogues

Derivative TargetIC₅₀ (µM)Model SystemReference
2-Cl-4-CF₃-thiazoleEGFR Kinase0.45In vitro
2-NH₂-4-CF₃-thiazoleCOX-21.2Murine macrophage

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